REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][N:11]2[C:14]([C:20]([F:23])([F:22])[F:21])=[N:15][C:16]([C:17](=[O:19])[CH3:18])=[C:10]2[CH2:9]1)=O)(C)(C)C.Cl>C(OCC)(=O)C>[F:23][C:20]([F:21])([F:22])[C:14]1[N:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]2=[C:16]([C:17](=[O:19])[CH3:18])[N:15]=1
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC=2N(CC1)C(=NC2C(C)=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was reacted at room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC(=C2N1CCNC2)C(C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |